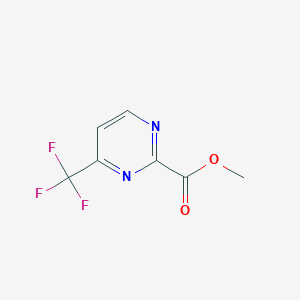

2-甲氧基-4-硝基苯甲酰胺

描述

Synthesis Analysis

The synthesis of various benzamide derivatives, including those related to 2-Methoxy-4-nitrobenzamide, has been explored in several studies. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide were synthesized through C–H bond activation using metal chloride precursors, leading to high yields of desired products in catalytic functionalization reactions . Another approach involved the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides to afford 3,5-diketoesters, which could be further transformed into functionalized chromones . Additionally, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was characterized by various spectroscopic methods, and its structure-property relationship was investigated .

Molecular Structure Analysis

The molecular structures of synthesized compounds have been determined using single-crystal X-ray diffraction analysis. For example, the cyclometalated complexes of N-methoxy-4-nitrobenzamide were structurally characterized, revealing their potential as key catalytic intermediates . The crystal structure of N-chloro-N-methoxy-4-nitrobenzamide showed a high pyramidality degree of the amide nitrogen atom, which is significant for its reactivity . Similarly, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined, showing stabilization by pi-pi conjugation and hydrogen bonding interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives has been studied in various chemical reactions. N-chloro-N-methoxy-4-nitrobenzamide selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN, and its methanolysis yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine . The stoichiometric reactions of cyclometalated complexes with diphenylacetylene afforded seven-membered metallacycles through tandem reactions . These studies demonstrate the diverse reactivity of benzamide derivatives in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The crystal structure analysis provides insights into the stability of these compounds, which is influenced by intramolecular and intermolecular interactions such as hydrogen bonding . The vibrational spectra and computational methods have been used to study the tautomeric equilibrium of functionalized 4-hydroxyquinolines derived from benzamide compounds . Additionally, the electrochemical properties and antitumor activity of synthesized benzamides have been evaluated, showing promising results in comparison to known inhibitors .

科学研究应用

1. 合成和结构分析

2-甲氧基-4-硝基苯甲酰胺已被用于合成涉及铑、铱和钌的各种环金属化配合物。这些配合物通过 C-H 键活化形成,并使用 X 射线衍射分析对其结构进行表征。它们作为 C-H 键官能化反应中的催化剂的应用产生了高产率,表明它们作为有机合成中关键催化中间体的潜力 (Zhou, Li, Li, Song, & Wang, 2018)。

2. 化学反应性和结构性质

对 2-甲氧基-4-硝基苯甲酰胺的衍生物 N-氯-N-甲氧基-4-硝基苯甲酰胺的研究揭示了其化学反应性和结构性质的重要细节。通过 XRD 研究发现了其 O-N-Cl 部分中酰胺氮原子的高金字塔度。此外,还研究了其形成 N-乙酰氧基衍生物的选择性反应性及其在甲醇解期间的行为 (Shtamburg et al., 2012)。

3. 生物研究的衍生物合成

2-甲氧基-5-硝基苯甲酰氯,一种相关化合物,已与各种胺反应以合成 N-取代的 2-甲氧基-5-硝基苯甲酰胺。这些衍生物在还原后产生 5-氨基-2-甲氧基苯甲酰胺,进一步转化形成甲基氨基化合物。这些合成途径扩展了 2-甲氧基-4-硝基苯甲酰胺衍生物在生物和化学研究中的用途 (Valenta et al., 1990)。

4. 密度泛函理论探索

N,N-二酰基苯胺衍生物,包括 N-乙酰-N-(2-甲氧基-苯基)-4-硝基苯甲酰胺,已通过 FTIR 和 NMR 技术合成和表征。这些化合物的密度泛函理论 (DFT) 研究提供了对其基态几何和振动频率的见解,有助于理解其化学行为和潜在应用 (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017)。

5. 在抗菌研究中的应用

对通过涉及 2-甲氧基-4-硝基苯甲酰胺的反应合成的甲氧基取代苯并噻唑衍生物的研究显示出有效的抗菌活性。这些衍生物对铜绿假单胞菌表现出显着的功效,铜绿假单胞菌是一种以对各种抗菌剂具有抗性而闻名的病原体 (Gupta, 2018)。

6. 腐蚀抑制研究

涉及具有甲氧基和硝基取代基的 N-苯基-苯甲酰胺衍生物(例如 N-(4-甲氧基苯基)苯甲酰胺)的研究表明,它们作为酸性环境中低碳钢的腐蚀抑制剂是有效的。这些研究包括电化学阻抗谱和极化研究,表明这些衍生物在工业应用中的潜力 (Mishra et al., 2018)。

安全和危害

作用机制

Target of Action

Similar compounds like benzamide derivatives are known to interact with various proteins and enzymes in the body

Mode of Action

It’s known that benzylic halides, which are structurally similar to 2-methoxy-4-nitrobenzamide, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . The compound might interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Similar compounds are known to participate in various reactions such as coupling, condensation, and nucleophilic substitution . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours . The pharmacokinetic profile suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

Similar compounds are known to have various effects, such as free radical reactions

Action Environment

The action, efficacy, and stability of 2-Methoxy-4-nitrobenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of similar compounds . Additionally, temperature and presence of other compounds can also influence the action of 2-Methoxy-4-nitrobenzamide.

属性

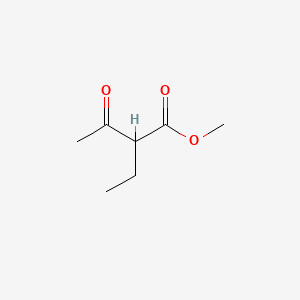

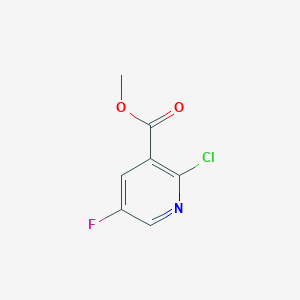

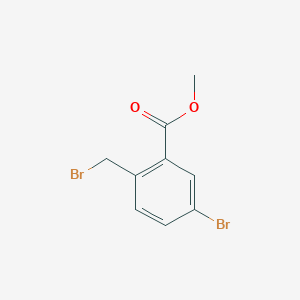

IUPAC Name |

2-methoxy-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUYIBAYLUAHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445688 | |

| Record name | 2-Methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62726-03-8 | |

| Record name | 2-Methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。